molecular formula C20H24N2O4S B2363431 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2034592-13-5

3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2363431
CAS No.: 2034592-13-5
M. Wt: 388.48
InChI Key: MLDFITKDNGDDMB-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a phenylsulfonyl group, a pyridinyl group, and a tetrahydropyran moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the phenylsulfonyl group: This can be achieved by reacting a phenyl compound with sulfonyl chloride in the presence of a base.

    Introduction of the pyridinyl group: This step involves the coupling of a pyridine derivative with the intermediate product from the first step, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the tetrahydropyran moiety: This can be done through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the tetrahydropyran ring.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenylsulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted products depending on the nucleophile used.

Scientific Research Applications

3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfonyl or pyridinyl groups.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfonyl group can interact with various biological targets, while the pyridinyl and tetrahydropyran moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide: Lacks the tetrahydropyran moiety, which may affect its binding properties and reactivity.

    3-(phenylsulfonyl)-N-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide: Similar structure but with a different position of the pyridinyl group, which can influence its chemical and biological properties.

Uniqueness

The presence of the tetrahydropyran moiety in 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide makes it unique compared to other similar compounds. This moiety can enhance the compound’s stability, solubility, and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-19(10-14-27(24,25)18-6-2-1-3-7-18)22-20(16-8-12-26-13-9-16)17-5-4-11-21-15-17/h1-7,11,15-16,20H,8-10,12-14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDFITKDNGDDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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